molecular formula C23H27N3O3 B2481147 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one CAS No. 330676-84-1

1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

Numéro de catalogue: B2481147
Numéro CAS: 330676-84-1
Poids moléculaire: 393.487
Clé InChI: OVXNGTCVODRORC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-methoxyphenyl group at position 3, a phenyl group at position 5, and a morpholine-containing propan-1-one moiety at position 1. Pyrazolines are nitrogen-containing heterocycles known for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Structural analysis via X-ray crystallography (commonly performed using SHELX software ) would reveal key geometric parameters, such as dihedral angles between aromatic rings and the pyrazoline core, which are critical for understanding its conformational stability .

Propriétés

IUPAC Name

1-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-28-20-9-7-18(8-10-20)21-17-22(19-5-3-2-4-6-19)26(24-21)23(27)11-12-25-13-15-29-16-14-25/h2-10,22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXNGTCVODRORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C25H28N4O2
  • IUPAC Name : 1-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

The compound features a pyrazole ring system that is crucial for its biological activity, particularly in inhibiting various enzymes and interacting with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit tumor cell growth in various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated moderate inhibitory effects with an IC50 value of approximately 10 µM.
  • K562 (leukemia) : Higher potency was observed with an IC50 value of 0.021 µM, indicating strong activity against this cell line.

These findings suggest that the compound may act by disrupting cellular processes such as tubulin polymerization and affecting signaling pathways involved in cancer progression.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial effects. Studies have indicated that derivatives with similar structures can inhibit bacterial growth by targeting cell wall synthesis pathways. The presence of the morpholine group may enhance its interaction with bacterial enzymes, contributing to its efficacy.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

Cell Line IC50 (µM) Activity
MCF-710Moderate anticancer
K5620.021High anticancer
E. coli15Antimicrobial

These studies highlight the compound's potential as a dual-action agent against both cancer and bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the phenyl rings significantly affect biological activity. For example:

  • Methoxy Substituent : Enhances lipophilicity and bioavailability.
  • Morpholine Ring : Improves binding affinity to target enzymes.

These modifications are critical for optimizing the pharmacological profile of pyrazole derivatives.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

Pyrazoline derivatives differ primarily in substituents on the aromatic rings and the nature of the N1 substituent. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position 3, 5, and N1) Dihedral Angles (°) Melting Point (°C) Yield (%)
Target Compound 3: 4-MeOPh; 5: Ph; N1: 3-morpholinopropan-1-one Not reported in evidence Not reported Not reported
1-[3-(4-Chlorophenyl)-5-(4-MeOPh)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3: 4-ClPh; 5: 4-MeOPh; N1: acetyl 6.69 (pyrazole/Ph), 74.88 (pyrazole/MeOPh) 136 (m.p. 409 K) 82
1-[3-(4-Fluorophenyl)-5-Ph-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one 3: 4-FPh; 5: Ph; N1: propanoyl 10.53 (molecule A), 9.78 (molecule B) 113–115 67
Compound 12 (FabH inhibitor) 3: 4-MeOPh; 5: 4-FPh; N1: acetyl Not reported Not reported Not reported

Key Observations:

  • Substituent Effects on Geometry: Electron-withdrawing groups (e.g., 4-Cl, 4-F) at position 3 increase dihedral angles between the pyrazoline core and aromatic rings compared to electron-donating groups (e.g., 4-MeOPh) . The target compound’s 4-MeOPh substituent likely reduces steric strain, promoting coplanarity.
  • N1 Substituent Impact: Morpholine-containing N1 substituents (as in the target compound) may enhance solubility and hydrogen-bonding capacity compared to acetyl or propanoyl groups .

Crystallographic and Computational Tools

  • Software: SHELX , ORTEP-3 , and WinGX are widely used for structural determination. For example, the dihedral angles in were refined using SHELXL .
  • Hydrogen Bonding: Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing in analogues , a feature likely shared by the target compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.